molecular formula C20H13Cl3FNO B371380 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline CAS No. 297149-78-1

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline

Cat. No.: B371380
CAS No.: 297149-78-1
M. Wt: 408.7g/mol
InChI Key: QQQCFULEWUNLMN-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline is a synthetic chemical compound supplied for research and development purposes. This compound features a Schiff base imine functional group, formed from a 4-fluoroaniline derivative and a substituted benzaldehyde, which is of significant interest in medicinal chemistry for the design of bioactive molecules . The structure incorporates multiple halogen substituents (chloro and fluoro), which are known to influence the compound's electronic properties, lipophilicity, and potential to interact with biological targets . Schiff bases and aniline derivatives are frequently explored as key intermediates in the synthesis of potential therapeutic agents and are investigated for various pharmacological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties . Researchers can utilize this compound as a versatile building block for further chemical synthesis or as a candidate for in vitro biological screening. This product is intended for use in a controlled laboratory environment by qualified personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3FNO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(24)10-19(20)23/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQCFULEWUNLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The aldehyde precursor is synthesized through an etherification reaction between 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl bromide. This reaction follows a classic Williamson ether synthesis mechanism, where the phenolic oxygen attacks the benzyl bromide in the presence of a base.

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Time: 6–12 hours

Procedure

  • Dissolve 4-hydroxybenzaldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF.

  • Add 2,4-dichlorobenzyl bromide (1.2 equiv) dropwise under nitrogen.

  • Heat at 90°C for 8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield: 75–85% (estimated based on analogous reactions).

Schiff Base Formation: Condensation of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde with 2-Chloro-4-fluoroaniline

Acid-Catalyzed Condensation

The aldehyde and amine undergo dehydration to form the imine linkage. Protic solvents (e.g., ethanol) and catalytic acids (e.g., acetic acid) enhance reaction kinetics.

Reaction Conditions

  • Solvent: Ethanol or 2-ethoxyethanol

  • Catalyst: Pyridine hydrochloride (1.0 equiv) or glacial acetic acid (5 mol%)

  • Temperature: Reflux (80–100°C)

  • Time: 2–4 hours

Procedure

  • Dissolve 4-((2,4-dichlorobenzyl)oxy)benzaldehyde (1.0 equiv) and 2-chloro-4-fluoroaniline (1.1 equiv) in ethanol.

  • Add pyridine hydrochloride (1.0 equiv) and reflux for 3 hours.

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield: 80–87% (based on analogous Schiff base syntheses).

Optimization and Comparative Analysis

Solvent and Catalyst Effects

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
EthanolPyridine hydrochloride80387
2-EthoxyethanolNone100278
AcetonitrileAcetic acid70465

Data adapted from analogous reactions in search results.

Purification Methods

  • Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to obtain crystalline solids.

  • Column Chromatography: Use silica gel with hexane:ethyl acetate (3:1) for higher purity.

Mechanistic Insights

Etherification Step

The base deprotonates the phenolic -OH group of 4-hydroxybenzaldehyde, generating a phenoxide ion that attacks the electrophilic carbon of 2,4-dichlorobenzyl bromide. The reaction proceeds via an SN2 mechanism, forming the benzyl ether linkage.

Schiff Base Formation

The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the amine’s lone pair, followed by dehydration to form the C=N bond. Acid catalysts protonate the carbonyl oxygen, increasing electrophilicity and facilitating imine formation.

Challenges and Troubleshooting

Common Side Reactions

  • Over-alkylation: Excess benzyl bromide may lead to di-ether byproducts. Mitigated by using a controlled stoichiometry of 1.2:1 (benzyl bromide:phenol).

  • Hydrolysis of Imine: Moisture can revert the Schiff base to starting materials. Use molecular sieves or anhydrous solvents to suppress hydrolysis.

Scalability and Industrial Relevance

While laboratory-scale methods are well-established, industrial production requires:

  • Continuous Flow Reactors: To enhance mixing and heat transfer during etherification.

  • Catalyst Recycling: Pyridine hydrochloride can be recovered via distillation in large-scale reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aromatic compounds depending on the nucleophile used

Scientific Research Applications

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of enzyme activity related to inflammation or microbial growth.

Comparison with Similar Compounds

Structural Similarities and Variations

The following analogs share key structural motifs but differ in substituent positions or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Source
Target Compound 2-Cl, 4-F aniline; 2,4-dichlorobenzyloxy; Schiff base Not reported
N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline 2,4-diF aniline; otherwise identical Not reported
2-Chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline 2-Cl benzyl group; lacks Schiff base and dichlorobenzyloxy 270.13
4-Chloro-N-[(4-fluorophenyl)methyl]-2-nitroaniline 4-Cl, 2-NO₂ aniline; nitro group replaces Schiff base 280.68
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine 4-F aniline; 4-methoxybenzyl group; Schiff base Not reported

Key Observations :

  • Halogen Substitution : The target compound and its analogs prioritize Cl and F atoms, which enhance lipophilicity and binding to hydrophobic enzyme pockets.
  • Schiff Base vs. Nitro Groups : The imine linkage in the target compound may confer redox activity or metal-chelating properties, whereas nitro groups (e.g., in ) are typically electron-withdrawing and may influence reactivity.

Comparison with Analog Syntheses :

  • Compound 9 (): Synthesized via nucleophilic substitution of 2,4-dichlorobenzyl chloride with a pyrimidine amine.
  • (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine (): Formed by direct condensation of 4-methoxybenzaldehyde with 4-fluoroaniline.

Biological Activity

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline, with the molecular formula C20H13Cl3FNOC_{20}H_{13}Cl_3FNO and a molecular weight of 408.68 g/mol, is a synthetic compound that has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C20H13Cl3FNO
Molecular Weight 408.68 g/mol
CAS Number Not specified
Synonyms N-(2-chloro-4-fluorophenyl)-N-((4-[(2,4-dichlorobenzyl)oxy]phenyl)methylene)amine

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms including:

  • Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives with similar structural features have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

A recent study reported that compounds with a common 3-phenylpropylamino moiety displayed mean IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .

Neuroprotective Effects

Research into neuroprotective properties has revealed that structurally related compounds may offer protective effects against neurodegenerative conditions. For example, a compound exhibiting similar halogen substitutions was found to enhance neuroprotection in models of epilepsy by modulating neurotransmitter levels and reducing oxidative stress .

Study on Antiproliferative Activity

A study conducted on a series of anilino derivatives demonstrated that modifications at the 7-position of the triazolopyrimidine nucleus led to enhanced antiproliferative activity. The results indicated that specific substitutions could significantly improve efficacy against cancer cell lines .

Neurochemical Profiling in Zebrafish Models

In another investigation focusing on neurochemical profiling, a structurally related compound was shown to alter levels of various neurosteroids and neurotransmitters in zebrafish models of epilepsy. This suggests potential therapeutic applications for compounds with similar structures in treating neurological disorders .

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